Isopropyl N-(2,6-xylyl)carbamate
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Overview
Description
Isopropyl N-(2,6-xylyl)carbamate: is an organic compound with the molecular formula C12H17NO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to an isopropyl group and a 2,6-xylyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl N-(2,6-xylyl)carbamate typically involves the reaction of 2,6-dimethylphenyl isocyanate with isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction can be represented as follows:
2,6-dimethylphenyl isocyanate+isopropanol→Isopropyl N-(2,6-xylyl)carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: Isopropyl N-(2,6-xylyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The compound can participate in substitution reactions where the isopropyl or xylyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Isopropyl N-(2,6-xylyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Isopropyl N-(2,6-xylyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
- Isopropyl N-(2,5-xylyl)carbamate
- Isopropyl N-(2,4-xylyl)carbamate
- Isopropyl N-(2,6-diisopropylphenyl)carbamate
Comparison: Isopropyl N-(2,6-xylyl)carbamate is unique due to the specific positioning of the methyl groups on the xylyl ring. This positioning can influence its chemical reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, and distinct biological activities.
Properties
CAS No. |
6622-39-5 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
propan-2-yl N-(2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-8(2)15-12(14)13-11-9(3)6-5-7-10(11)4/h5-8H,1-4H3,(H,13,14) |
InChI Key |
FYJODTHONVGERQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)OC(C)C |
Origin of Product |
United States |
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